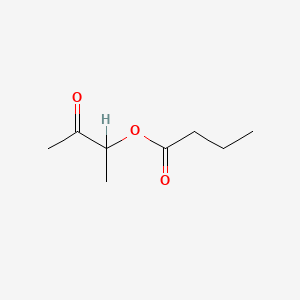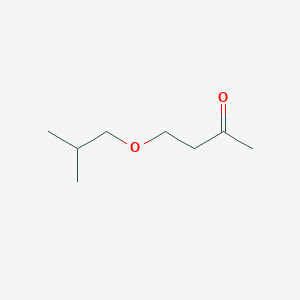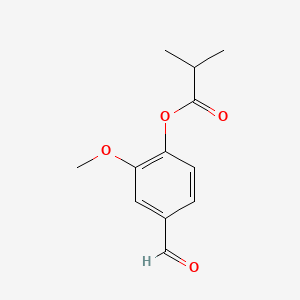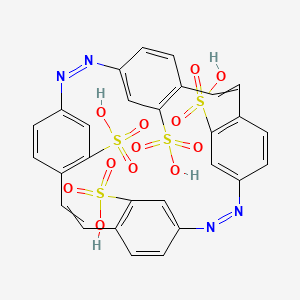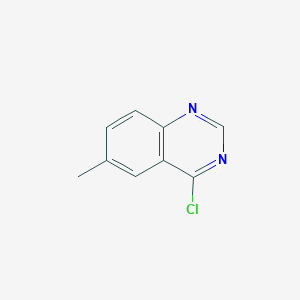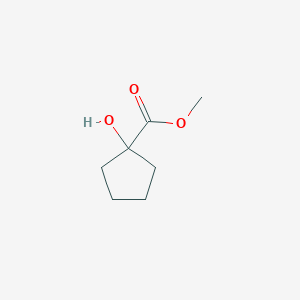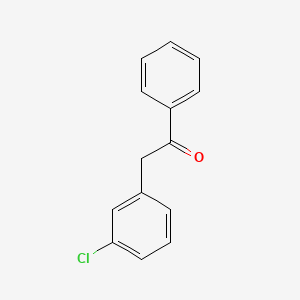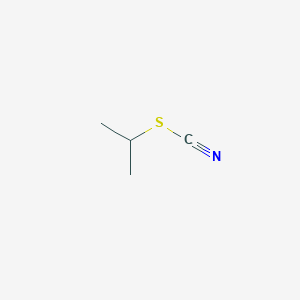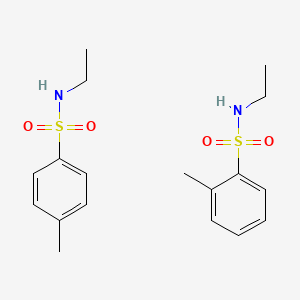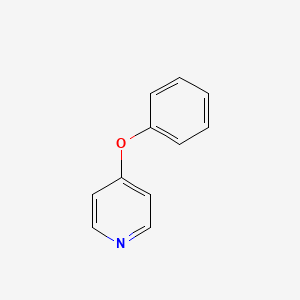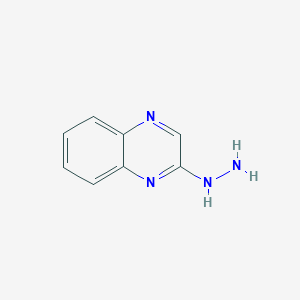
2-Hydrazinoquinoxalin
Übersicht
Beschreibung
2-Hydrazinoquinoxaline is a heterocyclic compound with the molecular formula C8H8N4 It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring
Wissenschaftliche Forschungsanwendungen
2-Hydrazinoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated its potential use in developing new antibiotics and antifungal agents.
Wirkmechanismus
Target of Action
2-Hydrazinoquinoxaline has been found to exhibit promising antimicrobial activity against a variety of organisms. The primary targets of 2-Hydrazinoquinoxaline are various strains of Candida and Methicillin-resistant Staphylococcus aureus (MRSA) . These organisms are often responsible for serious infections, particularly in immunocompromised individuals .
Mode of Action
It has been observed that when used in combination with other compounds, such as penicillin or thymoquinone, 2-hydrazinoquinoxaline exhibits a synergistic effect . This means that the combination of 2-Hydrazinoquinoxaline with these other compounds results in a greater antimicrobial effect than would be achieved by either compound alone .
Biochemical Pathways
Given its antimicrobial activity, it is likely that 2-hydrazinoquinoxaline interferes with essential biochemical processes in the target organisms, such as cell wall synthesis, protein synthesis, or dna replication
Pharmacokinetics
In silico studies suggest that 2-hydrazinoquinoxaline has favorable drug-like properties . Further experimental studies are needed to fully understand the pharmacokinetics of 2-Hydrazinoquinoxaline and its impact on bioavailability .
Result of Action
The result of the action of 2-Hydrazinoquinoxaline is the inhibition of growth of the target organisms. In vitro studies have shown that 2-Hydrazinoquinoxaline is more effective than amphotericin B against most clinical isolates of Candida albicans . It has also shown promising results against MRSA when used in combination with penicillin .
Action Environment
The efficacy and stability of 2-Hydrazinoquinoxaline can be influenced by various environmental factors. These could include the presence of other compounds (as seen in its synergistic action with penicillin or thymoquinone), the specific strain of the target organism, and potentially the pH or temperature of the environment
Biochemische Analyse
Biochemical Properties
2-Hydrazinoquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme tyrosine kinase, where 2-Hydrazinoquinoxaline acts as an inhibitor. This inhibition can affect cell signaling pathways that are crucial for cell growth and proliferation. Additionally, 2-Hydrazinoquinoxaline has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of 2-Hydrazinoquinoxaline on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in programmed cell death. Furthermore, 2-Hydrazinoquinoxaline can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. In microbial cells, 2-Hydrazinoquinoxaline exhibits antimicrobial activity by disrupting cell wall synthesis and inhibiting essential enzymes .
Molecular Mechanism
At the molecular level, 2-Hydrazinoquinoxaline exerts its effects through several mechanisms. It binds to the active site of tyrosine kinase enzymes, preventing substrate phosphorylation and subsequent signal transduction. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between 2-Hydrazinoquinoxaline and the enzyme. Additionally, 2-Hydrazinoquinoxaline can intercalate into DNA, causing structural distortions that hinder the binding of transcription factors and RNA polymerase, ultimately affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydrazinoquinoxaline have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its degradation. Long-term studies have shown that 2-Hydrazinoquinoxaline can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .
Metabolic Pathways
2-Hydrazinoquinoxaline is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver. Phase I reactions include oxidation and reduction, mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are further conjugated with glucuronic acid or glutathione in phase II reactions, enhancing their solubility and facilitating excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-Hydrazinoquinoxaline is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also actively transported by specific transporters. Binding proteins in the blood can facilitate its distribution to different tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in specific tissues can impact its therapeutic and toxic effects .
Subcellular Localization
2-Hydrazinoquinoxaline exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis. The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which guide it to specific compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinoquinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction can be carried out in solvents such as methanol or dioxane, often in the presence of a base like triethylamine . The reaction conditions are generally mild, and the product can be isolated through standard purification techniques such as recrystallization.
Industrial Production Methods: While specific industrial production methods for 2-Hydrazinoquinoxaline are not extensively documented, the general approach involves large-scale synthesis using the same basic principles as laboratory methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydrazinoquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazones, and other nitrogen-containing heterocycles .
Vergleich Mit ähnlichen Verbindungen
3-Hydrazinoquinoxaline-2-thiol: This compound has shown synergistic activity with antibiotics like penicillin.
Quinoxaline-2-carboxylate: Known for its antimicrobial properties.
2,3-Dichloroquinoxaline: A precursor in the synthesis of various quinoxaline derivatives.
Uniqueness: 2-Hydrazinoquinoxaline stands out due to its versatile reactivity and potential for modification. Its hydrazine group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry. Additionally, its promising antimicrobial properties make it a candidate for further pharmaceutical development .
Eigenschaften
IUPAC Name |
quinoxalin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVDPYLWVXKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302624 | |
| Record name | 2-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61645-34-9 | |
| Record name | 61645-34-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
